4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an ethylthio group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of 4-chloropyrazole with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated pyrazolo[3,4-d]pyrimidine.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of key signaling pathways involved in cell growth, differentiation, and survival. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer properties.
Quinazoline: Known for its use in the development of anticancer drugs.
Furo[2,3-d]pyrimidine: Studied for its diverse biological activities.
Uniqueness: 4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine stands out due to its unique ethylthio group, which can be modified to enhance its biological activity and selectivity. This structural feature allows for the development of derivatives with improved pharmacokinetic properties and reduced toxicity .
Properties
CAS No. |
5470-54-2 |
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Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-5-3-10-11-6(5)8-4-9-7/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
UCVZFDYPWKEYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=NC2=C1C=NN2 |
Origin of Product |
United States |
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